N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
Description
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is a complex organic compound characterized by its quinoline and morpholine functional groups
Properties
IUPAC Name |
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2/c28-21-8-11-25-24(16-21)23(19-4-2-1-3-5-19)17-26(30-25)20-6-9-22(10-7-20)29-27(32)18-31-12-14-33-15-13-31/h1-11,16-17H,12-15,18H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEQJIASOMDGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline intermediate is then further functionalized to introduce the phenyl and chloro groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or nickel, can improve the yield and selectivity of the reactions involved. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The biological applications of this compound are vast, including its use as a potential antimicrobial, antifungal, and anticancer agent. Its interaction with biological targets can lead to the development of new therapeutic drugs.
Medicine: In the medical field, this compound has shown promise in preclinical studies for its potential use in treating various diseases, such as malaria and bacterial infections. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for applications in material science and electronics.
Mechanism of Action
The mechanism by which N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, leading to the modulation of biological pathways. The morpholine group enhances the compound's solubility and bioavailability, allowing it to reach its target sites effectively.
Comparison with Similar Compounds
6-Chloro-4-phenylquinolin-2-ol: A related compound with similar structural features but lacking the acetamide and morpholine groups.
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]acetamide: A simpler analog without the morpholine group.
Uniqueness: N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide stands out due to its dual functional groups, which contribute to its enhanced biological activity and chemical stability compared to its analogs.
Biological Activity
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anticonvulsant applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₁₈ClN₃ |
| Molecular Weight | 443.926 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 659.0 ± 55.0 °C |
| LogP | 6.89 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to apoptosis in cancer cells and modulation of neurotransmitter systems in anticonvulsant activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties, particularly against various tumor cell lines. The mechanism involves:
- Induction of Apoptosis : The compound has been shown to direct tumor cells towards apoptotic pathways, which is crucial for its anticancer effects .
- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at specific phases, thereby inhibiting proliferation.
- Inhibition of Tumor Growth : In vivo studies have demonstrated that administration of this compound leads to reduced tumor size in animal models.
Anticonvulsant Activity
In addition to its anticancer properties, the compound also shows promise as an anticonvulsant agent:
- Neurotransmitter Modulation : It appears to modulate neurotransmitter release, which can help manage seizure activity.
- Animal Model Studies : Initial screening in animal models (e.g., maximal electroshock and pentylenetetrazole tests) indicates efficacy in reducing seizure frequency and severity .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Studies : A study evaluated the compound's effect on A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and flow cytometry for apoptosis detection. Results indicated a dose-dependent increase in apoptosis rates compared to control groups .
- Anticonvulsant Efficacy : In a study assessing various derivatives, this compound showed protective effects against seizures in the MES model at doses of 100 mg/kg .
Summary of Biological Activity Findings
| Study Type | Cell Line/Model | Key Findings |
|---|---|---|
| Anticancer Activity | A549, C6 | Induced apoptosis; dose-dependent efficacy |
| Anticonvulsant Activity | MES model | Reduced seizure frequency; effective at 100 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
